Xanthocillin X monomethyl ether

Antibacterial resistance Efflux pump evasion Structure-activity relationship

Xanthocillin X monomethyl ether (XME) is a phenylpropanoid-class natural product featuring the rare di-isocyanide functional group, first isolated from Dichotomomyces cejpii (formerly Aspergillus cejpii) and also reported in Aspergillus fumigatus. With molecular formula C₁₉H₁₄N₂O₂ (MW 302.3), XME bears one free phenolic hydroxyl and one p-methoxy substituent on its 1,3-butadiene backbone, placing it structurally between xanthocillin X (two free –OH groups, CAS 580-74-5) and xanthocillin X dimethyl ether (two –OCH₃ groups, CAS 4464-33-9).

Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
CAS No. 19559-24-1
Cat. No. B102212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthocillin X monomethyl ether
CAS19559-24-1
Synonymsxanthocillin X monomethyl ether
Molecular FormulaC19H14N2O2
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-]
InChIInChI=1S/C19H14N2O2/c1-20-18(12-14-4-8-16(22)9-5-14)19(21-2)13-15-6-10-17(23-3)11-7-15/h4-13,22H,3H3/b18-12-,19-13-
InChIKeyNIFGBMKUAMIQJA-BKHHGCLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthocillin X Monomethyl Ether (CAS 19559-24-1): Sourcing Guide for a Structurally Distinct Fungal Isocyanide Antibiotic


Xanthocillin X monomethyl ether (XME) is a phenylpropanoid-class natural product featuring the rare di-isocyanide functional group, first isolated from Dichotomomyces cejpii (formerly Aspergillus cejpii) and also reported in Aspergillus fumigatus [1]. With molecular formula C₁₉H₁₄N₂O₂ (MW 302.3), XME bears one free phenolic hydroxyl and one p-methoxy substituent on its 1,3-butadiene backbone, placing it structurally between xanthocillin X (two free –OH groups, CAS 580-74-5) and xanthocillin X dimethyl ether (two –OCH₃ groups, CAS 4464-33-9) [2]. This intermediate methylation status confers distinct bioactivity profiles that are not interchangeable with its closest analogs, making correct compound identification critical for any study targeting isocyanide-dependent pharmacology, copper homeostasis, or tissue-selective enzyme inhibition [3].

Why Xanthocillin X Monomethyl Ether Cannot Be Replaced by Xanthocillin X or Its Dimethyl Ether in Pharmacological Studies


Xanthocillin X, xanthocillin X monomethyl ether, and xanthocillin X dimethyl ether form a methylation series that is frequently treated as interchangeable in vendor catalogs, yet published evidence demonstrates stark functional divergence: (i) the number of free phenolic –OH groups directly determines susceptibility to bacterial efflux pumps, with the fully methylated dimethyl ether losing >30-fold antibacterial potency relative to the parent diol against wild-type Acinetobacter baumannii [1]; (ii) the monomethyl ether alone exhibits a 100-fold tissue-selective inhibition of prostaglandin biosynthesis that is absent in the parent xanthocillin X molecule [2]; and (iii) only the monomethyl ether has been specifically claimed as an anthelmintic active at extremely low doses relative to conventional agents [3]. Substitution of one analog for another without verification of methylation status therefore risks attributing biological effects to the wrong chemical entity. The quantitative evidence below establishes where XME provides verifiable, meaningful differentiation.

Quantitative Differentiation Evidence for Xanthocillin X Monomethyl Ether (CAS 19559-24-1) Against Closest Analogs


Methylation-Dependent Efflux Susceptibility: XME Occupies a Functional Intermediate Between Xanthocillin X and Its Dimethyl Ether Against A. baumannii

Direct head-to-head comparison demonstrates that the presence of free phenolic hydroxyl groups governs efflux pump susceptibility in Acinetobacter baumannii. Xanthocillin X (two free –OH groups) retains nanomolar antibacterial activity with MIC values of 0.25–0.5 μM against A. baumannii ATCC19606 and ATCC17978, whereas xanthocillin X dimethyl ether (XanDME; zero free –OH groups, both positions methylated) loses essentially all bioactivity against wild-type A. baumannii ATCC17978 with MIC > 16 μM, representing an approximately 30- to 64-fold potency drop [1]. Critically, XanDME restores potency comparable to xanthocillin X when tested against the efflux pump knockout strain A. baumannii ATCC17978 ΔadeBΔadeJ, directly confirming that the methylation-sensitive determinant is efflux-mediated [2]. Xanthocillin X monomethyl ether (XME), bearing exactly one free phenolic –OH and one –OCH₃ group, is structurally positioned between these two extremes, offering a defined probe for dissecting the contribution of individual hydroxyl moieties to efflux avoidance or susceptibility [2].

Antibacterial resistance Efflux pump evasion Structure-activity relationship

Tissue-Selective Prostaglandin Biosynthesis Inhibition: 100-Fold Differential Potency of XME Across Microsomal Preparations

Xanthocillin X monomethyl ether exhibits a striking tissue-dependent potency for inhibiting prostaglandin biosynthesis that is not shared by the parent xanthocillin X molecule. In rabbit kidney microsomes, XME inhibited prostaglandin synthesis from ¹⁴C-arachidonic acid by 50% (IC₅₀) at a concentration of 0.2 μM, whereas in ram seminal vesicle microsomes, the same compound required a 100-fold higher concentration of 20 μM to achieve an equivalent 50% inhibition [1]. The inhibition was shown to be reversible and specific to the enzymatic conversion of arachidonic acid into prostaglandin H₂ [2]. This tissue-dependent differential potency is a unique pharmacological fingerprint of the monomethyl ether derivative and is not described for xanthocillin X, making XME a valuable tool compound for dissecting tissue-specific prostanoid biosynthetic pathways.

Prostaglandin inhibition Cyclooxygenase Tissue selectivity

Anthelmintic Indication Specific to the Monomethyl Ether Derivative: Patent-Backed Differentiation from Xanthocillin X and XanDME

A Japanese patent (JPH0240324A) assigned to Meiji Seika Kaisha specifically claims xanthocillin X monomethyl ether—and not xanthocillin X or its dimethyl ether—as an anthelmintic active ingredient for treating and preventing parasitic infections in livestock. The patent explicitly states that the compound exerts a 'simple and sure anthelmintic effect against the parasites of livestock in an extremely small amount compared with conventional anthelmintics' [1]. XME is identified as 1-(p-hydroxyphenyl)-2,3-diisocyano-4-(p-methoxyphenyl)-buta-1,3-diene, and the claim is limited to the monomethyl ether form, implying a structure-dependent anthelmintic pharmacophore that is not satisfied by the diol (xanthocillin X) or the dimethyl ether [2].

Anthelmintic Veterinary parasitology Isocyanide antibiotics

Synthetic Versatility as an Antitumor Lead Scaffold: XME Derivatives Overcome the Transient Tumor Suppression Limitation of the Parent Compound

Xanthocillin X monomethyl ether itself was found to suppress the proliferation of Ehrlich ascites tumor, but tumor growth resumed immediately upon cessation of administration, rendering the parent compound 'not practically available as an antitumor agent' [1]. Recognizing the synthetic handle provided by the single free 4′-hydroxyl group, researchers chemically modified XME through O-derivatization (alkyl, alkenyl, alkoxycarbonyl, aralkyl, or aroyl substitution) to generate derivatives that exhibit durable therapeutic effects against solid tumors with low toxicity, as claimed in EP0398336A1 and US5210097 [2]. This represents a clear divergence from xanthocillin X (which has two free –OH groups and potentially non-selective derivatization) and xanthocillin X dimethyl ether (which lacks a free –OH for easy modification), positioning XME as the preferred starting material for antitumor SAR exploration within the xanthocillin class.

Antitumor Solid tumor chemotherapy Isocyanide medicinal chemistry

Copper-Dependent Antimicrobial Activity: XanBGC-Derived Isocyanides Including XME Exhibit Metal-Responsive Bioactivity Not Shared by Non-Isocyanide Antibiotics

Xanthocillin X monomethyl ether is one of several isocyanide products of the xan biosynthetic gene cluster (BGC) in Aspergillus fumigatus, alongside xanthocillin X, BU-4704, and related structures. Raffa et al. (2021) demonstrated that xan BGC-derived isocyanides, including XME, bind copper as visualized by chrome azurol S assay and that their antimicrobial activity is copper-dependent: remediation of xanthocillin-treated Pseudomonas aeruginosa growth by exogenous copper supports copper chelation as a mechanism of action [1]. The relative abundance of XME among xan BGC products was quantified by HPLC-HRMS in wild-type, OE::xanC overexpression, and xan gene deletion mutant backgrounds, confirming that XME is a specific enzymatic product of the pathway and not a non-specific degradation artifact [2]. This copper-chelating, metal-dependent antimicrobial mechanism is fundamentally distinct from conventional antibiotics and is a class-defining feature of xanthocillin-type isocyanides.

Copper homeostasis Metal-dependent antibiotics Isocyanide pharmacophore

Highest-Value Research and Procurement Scenarios for Xanthocillin X Monomethyl Ether (CAS 19559-24-1)


Structure-Activity Relationship Studies of Isocyanide Efflux Pump Evasion in Gram-Negative Bacteria

Investigators dissecting the role of phenolic hydroxyl groups in evading AdeABC and AdeFGH efflux pumps in A. baumannii require XME as the essential intermediate methylation state. As demonstrated by Hübner et al. (2021), full methylation to XanDME abrogates activity (MIC > 16 μM) through efflux susceptibility, while xanthocillin X retains nanomolar potency (MIC 0.25–0.5 μM) [1]. XME, with one free hydroxyl, enables systematic evaluation of whether a single –OH is sufficient for efflux avoidance—a question that cannot be addressed using only the two extreme methylation states. The efflux knockout strain (ΔadeBΔadeJ) provides a built-in experimental control for confirming efflux-dependent effects [2].

Tissue-Specific Prostaglandin Biosynthesis Research Using XME as a Differential Inhibitor Probe

The 100-fold differential potency of XME between rabbit kidney microsomes (IC₅₀ 0.2 μM) and ram seminal vesicle microsomes (IC₅₀ 20 μM) makes it a uniquely informative probe for studying tissue-specific arachidonic acid metabolism [3]. Researchers investigating differential COX isoform expression, tissue-specific prostanoid profiles, or the mechanistic basis of tissue-selective cyclooxygenase inhibition should procure XME specifically, as neither xanthocillin X nor XanDME have been reported to exhibit comparable tissue selectivity in the peer-reviewed literature.

Medicinal Chemistry Campaigns Targeting the Free 4′-Hydroxyl Group of XME for Antitumor Derivative Synthesis

XME provides a single, well-defined synthetic handle (the 4′-phenolic –OH) for selective O-derivatization without requiring protection/deprotection strategies. EP0398336A1 and US5210097 document that XME derivatives (alkyl, alkenyl, alkoxycarbonyl, aralkyl, aroyl) overcome the intrinsic limitation of the parent compound—transient tumor suppression with rapid post-cessation relapse—to yield agents with durable activity against solid tumors and low toxicity [4]. Medicinal chemistry teams should specify XME (not xanthocillin X or XanDME) as starting material to enable regioselective mono-functionalization.

Fungal Copper Homeostasis and Metal-Responsive Antimicrobial Mechanism Studies

As a defined product of the xan biosynthetic gene cluster, XME is required alongside xanthocillin X and BU-4704 for comprehensive profiling of copper-binding isocyanides in Aspergillus fumigatus [5]. The HPLC-HRMS relative abundance data across wild-type, overexpression, and gene deletion strains provide a quantitative framework for studying how environmental copper availability modulates the isocyanide product profile [6]. Researchers investigating the role of fungal secondary metabolites in metal micronutrient homeostasis should include XME in their analytical standards panel to ensure complete pathway metabolite coverage.

Quote Request

Request a Quote for Xanthocillin X monomethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.